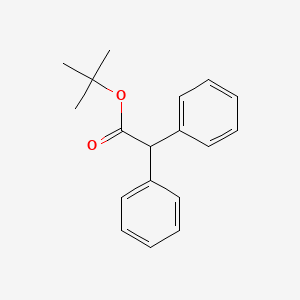
Benzenebutanol, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanol, methanesulfonate is a chemical compound with the molecular formula C11H16O3S. It is a derivative of benzenebutanol where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanol, methanesulfonate typically involves the reaction of benzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanol, methanesulfonate undergoes various types of chemical reactions including:
Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles such as halides, amines, and thiols.
Reduction Reactions: The compound can be reduced to benzenebutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzenebutanol derivatives.
Reduction: Formation of benzenebutanol.
Oxidation: Formation of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenebutanol, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzenebutanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, methanesulfonate
- Benzeneethanol, methanesulfonate
- Benzenebutanol, tosylate
Uniqueness
Benzenebutanol, methanesulfonate is unique due to its specific structure which combines the properties of benzenebutanol and methanesulfonate. This combination imparts unique reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
65512-08-5 |
|---|---|
Fórmula molecular |
C11H18O4S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
methanesulfonic acid;4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4) |
Clave InChI |
CIZOMPBJUCKUPS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)



![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)

